3,4-Dimethyl-1,2-dihydronaphthalene
Description
Structure
3D Structure
Properties
IUPAC Name |
3,4-dimethyl-1,2-dihydronaphthalene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14/c1-9-7-8-11-5-3-4-6-12(11)10(9)2/h3-6H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOXDWPKPYILQFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2CC1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Theoretical and Computational Investigations of 3,4 Dimethyl 1,2 Dihydronaphthalene Reactivity and Structure
Quantum Chemical Modeling of Reaction Pathways
Quantum chemical modeling serves as a powerful tool to explore the intricate details of chemical reactions involving 3,4-Dimethyl-1,2-dihydronaphthalene. By simulating the behavior of molecules at the quantum level, researchers can map out the entire course of a reaction, from reactants to products, including the high-energy transition states and transient intermediates that are often difficult to observe experimentally.
Transition State Characterization and Energy Barrier Calculations
A critical aspect of understanding reaction kinetics is the characterization of transition states and the calculation of their associated energy barriers. The transition state represents the highest energy point along the reaction coordinate, and its structure and energy determine the rate of the reaction.
Computational studies have been employed to determine the activation barriers for various reactions. For instance, in the reaction of phenyl radicals with isoprene, which can lead to methylated dihydronaphthalene isomers, the exit transition states for the formation of 2- and 1-methyl-1,4-dihydronaphthalene were found to be located 30 kJ mol⁻¹ above the separated products. osti.gov Similarly, in the reaction of the meta-tolyl radical with 1,3-butadiene (B125203), the tight exit transition states for the formation of 5- and 6-methyl-1,4-dihydronaphthalene were calculated to be 26 kJ mol⁻¹ and 30 kJ mol⁻¹, respectively. rsc.org In a related system, the reaction of the phenyl radical with 1,3-butadiene to form 1,4-dihydronaphthalene (B28168) proceeds through a tight exit transition state located about 31 kJ mol⁻¹ above the separated products. acs.org
The thermolysis of trans-3,4-dimethyl-1,2-dioxetane, a related compound, has been studied using trajectory surface hopping, which revealed that if the C-C bond breaks through an excited state channel, the trajectory passes over a ridge on the potential energy surface of that state. uchicago.edu Furthermore, quantum chemical modeling using the B3LYP/6-31G(d)/LanL2DZ method calculated the activation barrier for the reaction between formaldehyde (B43269) and dimethyl 1-phenylcyclopropane-1,1-dicarboxylate in a complex with TaCl₄⁺ to be 14.56 kcal/mol. mdpi.com
These calculations are crucial for predicting reaction feasibility and selectivity. For example, in the rhodium(II)-catalyzed reactions of vinyldiazoacetates with dihydronaphthalenes, the selectivity between cyclopropanation and a combined C-H activation/Cope rearrangement is profoundly influenced by the nature of the chiral catalyst and the substrates. nih.gov
Table 1: Calculated Energy Barriers for Dihydronaphthalene Formation Reactions
| Reactants | Products | Calculated Exit Transition State Energy (kJ mol⁻¹) |
| Phenyl radical + Isoprene | 2- and 1-methyl-1,4-dihydronaphthalene | 30 osti.gov |
| meta-Tolyl radical + 1,3-Butadiene | 5- and 6-methyl-1,4-dihydronaphthalene | 26 and 30 rsc.org |
| Phenyl radical + 1,3-Butadiene | 1,4-dihydronaphthalene | 31 acs.org |
| Formaldehyde + Dimethyl 1-phenylcyclopropane-1,1-dicarboxylate (with TaCl₄⁺) | Substituted Tetrahydronaphthalene | 14.56 kcal/mol (approx. 60.9 kJ mol⁻¹) mdpi.com |
Elucidation of Reaction Intermediates
Identifying and characterizing reaction intermediates is fundamental to understanding the stepwise mechanism of a chemical transformation. Computational chemistry allows for the detailed study of these often short-lived species.
In the reaction of phenyl radicals with isoprene, the formation of a van-der-Waals complex in the entrance channel is proposed, which then isomerizes to resonantly stabilized free radicals (C₁₁H₁₃). osti.gov These radicals subsequently undergo cis-trans isomerization and ring closure to form bicyclic intermediates, which then fragment to the final products. osti.gov A similar mechanism involving a van-der-Waals complex and resonantly stabilized free radical intermediates (C₁₁H₁₃) is suggested for the reaction of the meta-tolyl radical with 1,3-butadiene. rsc.org
The TaCl₅-mediated reaction of dimethyl 2-phenylcyclopropane-1,1-dicarboxylate with aromatic aldehydes is believed to proceed through a series of cyclic intermediates, denoted as E, F, and G, following the opening of the cyclopropane (B1198618) ring. mdpi.com In the solvolysis of di- and tetrahydronaphthalene substrates, the formation of common carbocation intermediates is supported by the similarity in product ratios from cis and trans starting materials. beilstein-journals.org The thermal decomposition of 1,2-dihydronaphthalene (B1214177) also involves the formation of radical intermediates. acs.org
Furthermore, in the base-induced transformation of 1-naphthylmethylamines, a dearomative hydride addition leads to an α-cyano carbanion intermediate (INT6). acs.org The photo-oxygenation of 1,2-dihydronaphthalene in methanol (B129727) gives rise to intermediates such as 1,4-dihydro-1-hydroperoxy-naphthalene and trans-1,2,3,4-tetrahydro-2-hydroperoxy-1-methoxynaphthalene. chimia.ch
Electronic Structure and Reactivity Predictions
The electronic structure of a molecule is intrinsically linked to its reactivity. Computational methods provide a powerful lens through which to examine this relationship, enabling predictions of how and where a molecule like this compound will react.
Density Functional Theory (DFT) Applications in Reaction Studies
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure and reactivity of molecules. It offers a balance between accuracy and computational cost, making it suitable for a wide range of chemical systems.
DFT calculations, specifically using the B3LYP functional with the 6-31++G(d,p) basis set, have been used to optimize the structure of derivatives of 3,4-dihydronaphthalene and analyze their electronic properties. nih.gov Such studies can provide insights into the distribution of electronic densities and the nature of the molecule. nih.gov For instance, the HOMO-LUMO gap, a key indicator of chemical reactivity, can be calculated to assess the molecule's softness. nih.gov DFT has also been employed to study the optimized structure of related compounds, providing information on frontier molecular orbitals and other global parameters like electronegativity and chemical potential. scialert.net
In the context of reaction mechanisms, DFT calculations at the B3LYP/6-31G(d)/LanL2DZ level have been used to model reaction pathways and calculate activation barriers, as seen in the TaCl₅-mediated reaction of dimethyl 2-phenylcyclopropane-1,1-dicarboxylate. mdpi.com Furthermore, DFT has been used to assess the relative thermodynamic stabilities of isomers of related compounds, such as 4-methyl-1,2-dihydronaphthalene. d-nb.info
Molecular Orbital Theory and Frontier Orbital Analysis in Reactivity Prediction
Molecular Orbital (MO) theory provides a framework for understanding chemical bonding and reactivity by considering the interactions of atomic orbitals to form molecular orbitals. youtube.com Frontier Molecular Orbital (FMO) theory, a key component of MO theory, focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energies and shapes of these orbitals are crucial in predicting the outcome of chemical reactions.
The application of FMO theory helps in understanding pericyclic reactions, such as the Diels-Alder reaction, where the interaction between the HOMO of one reactant and the LUMO of the other governs the reaction pathway. nih.govresearchgate.net The concept of frontier molecular orbitalets (FMOLs) has been developed to extend the applicability of FMO theory to larger, more complex systems where canonical molecular orbitals can be delocalized, thus obscuring the locality of chemical reactivity. nih.govresearchgate.net FMOLs, being localized in both physical and energy space, can more effectively pinpoint the reactive regions of large molecules. nih.govresearchgate.net
In the study of 1,3-dipolar cycloaddition reactions, which are mechanistically similar to Diels-Alder reactions, the HOMO-LUMO approach has been successfully used to describe the reactivity. ufla.br Analysis of the HOMO and LUMO of dihydronaphthalene derivatives can reveal information about their electronic properties and potential for charge transfer interactions. nih.gov
Molecular Dynamics and Conformational Analysis
Molecular dynamics (MD) simulations and conformational analysis are computational techniques used to study the dynamic behavior and preferred three-dimensional structures of molecules. These methods are particularly useful for flexible molecules that can adopt multiple conformations.
The cyclohexa-1,3-diene ring within the 1,2-dihydronaphthalene system can adopt various conformations, such as a half-chair or a boat conformation. iucr.orgnih.gov X-ray crystallography, often complemented by computational analysis, has revealed the conformational details of various dihydronaphthalene derivatives. iucr.orgnih.govresearchgate.net For instance, in dimethyl 1-oxo-2,4-diphenyl-1,2-dihydronaphthalene-2,3-dicarboxylate, the cyclohexa-1,3-diene ring adopts a half-chair conformation. iucr.orgresearchgate.net
Conformational analysis of related systems, such as bis-(3,4-dimethoxybenzylidene)succinic anhydride (B1165640), has shown the existence of multiple interconvertible chiral rotamers for the E,E-isomer. researchgate.net For flexible ring systems like 1,3-dithiolans, conformational analysis helps in understanding the small free energy differences between diastereoisomers, suggesting a flexible ring system. rsc.org In the context of the thermolysis of trans-3,4-dimethyl-1,2-dioxetane, trajectory surface hopping, a form of molecular dynamics, has been instrumental in rationalizing the dissociation times and quantum yields by considering frustrated dissociations and the time spent in different electronic states. uchicago.edu
Computational Assessment of Selectivity
Theoretical and computational chemistry have become indispensable tools for understanding and predicting the outcomes of chemical reactions. In the context of this compound, computational studies provide deep insights into the factors governing the selectivity of its transformations, guiding the rational design of synthetic strategies.
Regioselectivity and Stereoselectivity Predictions
Computational models are frequently employed to predict the regioselectivity and stereoselectivity of reactions involving substituted dihydronaphthalenes. These studies often involve the calculation of transition state energies for various possible reaction pathways, with the lowest energy pathway corresponding to the major product observed experimentally.
Rhodium(II)-catalyzed reactions of vinyldiazoacetates with dihydronaphthalenes serve as a prime example where computational assessment has been crucial. These reactions can proceed through either cyclopropanation or a combined C−H activation/Cope rearrangement, and the selectivity is highly dependent on the catalyst, the specific vinyldiazoacetate, and the dihydronaphthalene substrate. acs.org For instance, in the reaction of 1-methyl-1,2-dihydronaphthalene, different rhodium catalysts can steer the reaction towards different products with high selectivity. acs.org
Molecular Electron Density Theory (MEDT) has also been utilized to understand and predict the selectivity in cycloaddition reactions. nih.gov By analyzing the electron localization function (ELF) and conceptual density functional theory (CDFT) indices, researchers can predict the global electronic flux between reactants, which in turn determines the regioselectivity and stereoselectivity of the cycloaddition. nih.gov Although specific studies on this compound using this exact methodology are not prevalent in the provided search results, the principles are broadly applicable to understanding its behavior in pericyclic reactions.
The following table summarizes the predicted selectivity in related dihydronaphthalene systems based on computational studies, illustrating the power of these methods.
| Substrate | Catalyst/Reagent | Predicted Major Pathway | Predicted Selectivity | Computational Method |
|---|---|---|---|---|
| 1-Methyl-1,2-dihydronaphthalene | Rh₂(S-DOSP)₄ with Methyl 2-diazopent-3-enoate | Cyclopropanation | High | Not Specified acs.org |
| 1-Methyl-1,2-dihydronaphthalene | Rh₂(S-PTAD)₄ with Methyl 3-(tert-butyldimethylsilyloxy)-2-diazopent-3-enoate | C-H Activation/Cope Rearrangement | High | Not Specified acs.org |
| N-methyl-C-4-methylphenyl-nitrone + 2-Propynamide | None (Thermal) | [3+2] Cycloaddition | High Regio- and Stereoselectivity | MEDT at B3LYP/6-311++G(d,p) nih.gov |
Enantiodivergent Reaction Pathway Studies
Enantiodivergent synthesis, the selective generation of either enantiomer of a product from a common starting material and catalyst precursor by simply modifying the reaction conditions or the achiral reagent, represents a significant challenge in asymmetric catalysis. Computational studies are pivotal in elucidating the mechanisms behind such divergence.
A notable example is the enantiodivergent reactions of 1-methyl-1,2-dihydronaphthalenes. acs.org By carefully selecting the combination of the rhodium(II) catalyst and the vinyldiazoacetate, it is possible to produce either enantiomer of the cyclopropanated or the C-H functionalized product with high enantiomeric excess. acs.org Computational modeling of the transition states in these reactions can reveal the subtle steric and electronic interactions between the chiral catalyst and the substrate that dictate the stereochemical outcome.
The concept of enantiodivergence has also been explored in the context of oxidative central-to-axial chirality conversion. mdpi.com In these systems, a single enantiomer of a precursor with central chirality can be converted into either of two atropisomeric products depending on the oxidant used. mdpi.com For instance, the oxidation of a chiral dihydropyridine (B1217469) derivative with MnO₂ can yield one atropisomeric pyridine, while using NOBF₄ as the oxidant can produce the opposite enantiomer. mdpi.com Computational studies of such systems can map the potential energy surfaces for the chirality transfer process under different oxidizing conditions, explaining the observed enantiodivergence. While not directly involving this compound, these studies provide a framework for designing and understanding potential enantiodivergent transformations of this substrate.
The table below illustrates examples of computationally studied enantiodivergent reactions in related systems.
| Substrate System | Reagent/Condition 1 | Product 1 (Enantiomer/Diastereomer) | Reagent/Condition 2 | Product 2 (Enantiomer/Diastereomer) | Key Computational Insight |
|---|---|---|---|---|---|
| 1-Methyl-1,2-dihydronaphthalene + Vinyldiazoacetates | Rh₂(S-DOSP)₄ | (R)-Cyclopropane (example) | Rh₂(R-DOSP)₄ | (S)-Cyclopropane (example) | Catalyst-substrate interactions in the transition state favoring opposite facial attacks. acs.org |
| Chiral Dihydropyridine Derivative | MnO₂ | (aS)-Pyridine Atropisomer | NOBF₄ | (aR)-Pyridine Atropisomer | Different reaction mechanisms or transition state geometries favored by each oxidant. mdpi.com |
3,4 Dimethyl 1,2 Dihydronaphthalene As a Key Synthetic Intermediate in Complex Organic Synthesis
Applications in the Synthesis of Natural Product Analogues
The structural attributes of 3,4-dimethyl-1,2-dihydronaphthalene make it a valuable starting point for the synthesis of various natural product analogues.
Construction of Lignan (B3055560) Skeletons
Lignans are a class of natural products characterized by the linkage of two phenylpropanoid units. nih.gov The 1,2-dihydronaphthalene (B1214177) skeleton is a structural feature found in some naturally occurring lignans. nih.gov Synthetic strategies can leverage the (1,2-dihydro)naphthalene core as a foundational element for constructing these complex molecules. lnu.edu.cn Modern synthetic approaches, including photoredox-catalyzed reactions, have been developed to assemble the dihydronaphthalene and arylnaphthalene lignan skeletons in a modular and diversity-oriented fashion. acs.org These methods often involve the creation of densely functionalized dihydronaphthalenes which can then be converted into various lignan natural products. acs.org
Pathways to Steroid Frameworks
The tetracyclic core of steroids presents a significant synthetic challenge. Dihydronaphthalene derivatives have been employed as key building blocks in the total synthesis of steroids. cdnsciencepub.comresearchgate.net For instance, a strategy for synthesizing C-10 methylated steroids involves a crucial diene addition where a dihydronaphthalene derivative can act as the diene component. cdnsciencepub.com Specifically, 6-methoxy-1-vinyl-3,4-dihydronaphthalene has been used in a catalysed addition reaction with a quinone to construct the steroid framework, a reaction that demonstrates control over the orientation of the addition. researchgate.netresearchgate.net This approach has been successfully applied to the synthesis of d,l-estrone and its derivatives. cdnsciencepub.com
Routes to Alkaloid Core Structures
Alkaloids are a diverse group of naturally occurring compounds containing nitrogen. The synthesis of complex alkaloids, such as those in the manzamine family which feature a highly functionalized piperidine (B6355638) ring, has been a subject of interest. researchgate.net While direct total syntheses of specific alkaloids using this compound are not extensively detailed in the provided results, the synthesis of related complex heterocyclic systems is relevant. For example, the synthesis of the tricyclic alkaloid aphanorphine, which has a 3-benzazepine core, has been achieved through methods involving the derivatization of 1,4-dihydronaphthalene-1-carbonitriles. acs.org Additionally, the synthesis of trans-trikentrin A, a polyalkylated indole (B1671886) alkaloid, involved the use of a 1,2-dihydronaphthalene derivative which underwent a thallium(III)-mediated ring contraction to form a key cyclopentyl unit. acs.org
Precursors for Polycarbocyclic and Polyheterocyclic Compounds
This compound and its derivatives are valuable precursors for a variety of polycyclic compounds due to their inherent reactivity. The diene system within the dihydronaphthalene structure allows for cycloaddition reactions, such as the Diels-Alder reaction, to construct new ring systems.
The synthesis of multi-substituted naphthalenone sulfoxonium ylides has been achieved through a Rhodium(III)-catalyzed [4+2] annulation of sulfoxonium ylides with internal alkynes, starting from materials that can be conceptually related to dihydronaphthalene structures. mdpi.com Furthermore, palladium-catalyzed intramolecular reactions of 1-alkenyldimethylalanes with aryl triflates have been shown to produce carbocyclized products, demonstrating a pathway to form new carbon-carbon bonds and construct indane derivatives. acs.org The synthesis of various heterocyclic compounds, such as thiopyrans and thiopyrano[3,4-с]chromenes, has been accomplished using domino reactions that can involve precursors with structural similarities to functionalized dihydronaphthalenes. researchgate.net
Role in the Development of Advanced Organic Materials and Functional Molecules
The structural and electronic properties of dihydronaphthalene derivatives make them useful building blocks for advanced organic materials.
Building Blocks for Dye and Pigment Synthesis
The dihydronaphthalene core can serve as a chromophore in the synthesis of dyes and pigments. For instance, the photochemical reactions of the food additive Amaranth dye, which contains a dihydronaphthalene-related sulfonic acid structure, have been studied. researchgate.net These studies show that the dihydronaphthalene core can be modified to produce different colored compounds. researchgate.net Furthermore, various nitrogen-containing heterocyclic dyes for textiles have been synthesized using naphthalic anhydride (B1165640) precursors, which are structurally related to dihydronaphthalenes. ekb.eg The synthesis of 1,4-dihydroxy-2,3-dimethylanthraquinone, also known as Alizarin Crimson, a synthetic dye and pigment, further illustrates the utility of anthraquinone (B42736) structures, which can be conceptually derived from naphthalene (B1677914) frameworks, in the colorant industry. lookchem.com
Research Findings on this compound in Polymer Science Remain Elusive
Despite a comprehensive search of scientific literature, detailed research findings on the utilization of this compound as a monomer for the synthesis of polymer architectures could not be located. The available information on dihydronaphthalene derivatives in polymer chemistry does not specifically address the polymerization of this particular compound.
While the broader class of dihydronaphthalene compounds has found some application in polymer science, the direct use of this compound as a repeating unit in a polymer chain is not documented in the searched academic and patent databases.
Existing literature touches upon related compounds and concepts, providing a peripheral context but no direct data on the polymerization of this compound. For instance, some dihydronaphthalene derivatives are known to act as molecular weight modifiers in specific polymerization processes. In other cases, they serve as precursors for the synthesis of other molecules that may then be used as monomers.
An article titled "DIHYDRONAPHTHALENE POLYMERS" published in Industrial & Engineering Chemistry was identified as potentially relevant. However, access to the full text of this article was not possible, and the available information did not specify the use of this compound.
Furthermore, searches for polymers that would be named "poly(this compound)" or similar variations did not yield any results describing their synthesis, properties, or applications.
Q & A
Basic: What are the common synthetic routes for 3,4-Dimethyl-1,2-dihydronaphthalene?
Methodological Answer:
Synthesis often involves photoredox catalysis or transition metal-mediated pathways. For example, visible light-driven reactions using 9-mesityl-10-methylacridinium perchlorate and cobalt catalysts (e.g., Co(dmgH)₂PyCl) in acetonitrile (MeCN) or hexafluoroisopropanol (HFIP) solvents can yield 4-aryl-1,2-dihydronaphthalene derivatives. Purification typically employs silica gel column chromatography, with yields exceeding 85% under optimized conditions . Another route involves dehydrohalogenation of 4-chloro-1,2-dihydronaphthalene using potassium tert-butoxide in tetrahydrofuran (THF) at 0°C, followed by cyclohexene trapping to isolate intermediates .
Basic: What key thermodynamic properties are critical for characterizing this compound?
Methodological Answer:
Critical properties include enthalpy of formation (ΔfH°gas), heat capacity (Cp,gas), and ionization energy (IE). These are measured via calorimetry, gas-phase spectroscopy, or computational methods (e.g., density functional theory). The National Institute of Standards and Technology (NIST) provides validated datasets for such parameters, ensuring reproducibility. For instance, ΔfH°gas can be cross-referenced with NIST Standard Reference Database 69, which employs rigorous peer-reviewed protocols .
Basic: How to design a toxicological study for this compound?
Methodological Answer:
Follow inclusion criteria from established toxicological frameworks:
- Species: Laboratory mammals (rodents) and in vitro human cell lines .
- Exposure Routes: Inhalation, oral, dermal, or parenteral administration .
- Health Outcomes: Systemic effects (hepatic, renal, respiratory), body weight changes, and mortality .
- Data Sources: Search PubMed, TOXCENTER, and grey literature (e.g., technical reports, theses) using CAS numbers and MeSH terms like "Polycyclic Aromatic Hydrocarbons/pharmacology" .
Advanced: How to resolve stereochemical configurations in dihydronaphthalene derivatives?
Methodological Answer:
Use chiral HPLC with a Chiralcel OJ column and a mobile phase of hexane–2-propanol (9:1) at 0.5 mL/min flow rate. Compare retention times to synthesized standards (e.g., (6)-cis-1,2-dihydroxy-1,2-dihydronaphthalene). This method allows enantiomeric resolution with >95% stereochemical fidelity .
Advanced: How to assess contradictory toxicological data across studies?
Methodological Answer:
Apply systematic review frameworks:
- Step 1: Identify conflicting outcomes (e.g., hepatic vs. renal toxicity).
- Step 2: Evaluate risk of bias (ROB) using tools like GRADE for study design limitations .
- Step 3: Rate confidence in evidence (high, moderate, low) based on consistency, dose-response, and mechanistic plausibility .
- Step 4: Conduct sensitivity analyses to exclude low-quality studies, as per ATSDR guidelines .
Advanced: What strategies exist for environmental monitoring of this compound?
Methodological Answer:
- Media-Specific Sampling:
- Biomonitoring: Measure urinary metabolites (e.g., dihydrodiol derivatives) in occupationally exposed populations using LC-MS/MS .
Advanced: How to evaluate the quality of existing toxicological studies?
Methodological Answer:
Use a tiered approach:
Risk of Bias (ROB): Assess blinding, randomization, and confounding control .
Confidence Rating: Assign levels based on reproducibility (e.g., multiple species showing concordant effects = high confidence) .
Mechanistic Support: Validate findings with in vitro assays (e.g., CYP450 inhibition assays for metabolic pathways) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
